molecular formula C21H21CuN3Na3O16S4+3 B12726728 Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) CAS No. 85631-95-4

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-)

Cat. No.: B12726728
CAS No.: 85631-95-4
M. Wt: 832.2 g/mol
InChI Key: QPVFSSZVADQRNR-UHFFFAOYSA-N
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Description

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is a complex organic compound with a molecular formula of C20H14CuN3O15S4.3Na.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) involves several steps:

    Diazotization: The starting material, 5-acetamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)aniline to form the azo compound.

    Complexation: The azo compound is complexed with copper ions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also undergo reduction reactions, leading to the cleavage of the azo bond.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines.

Scientific Research Applications

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) has several scientific research applications:

    Chemistry: Used as a dye in various chemical processes and as a pH indicator.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential therapeutic applications due to its complex structure.

    Industry: Widely used in textile dyeing and printing.

Mechanism of Action

The mechanism of action of Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Reactive Violet 5: Similar in structure but with different substituents on the aromatic rings.

    Reactive Blue 19: Another azo dye with a similar application but different color properties.

Uniqueness

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is unique due to its specific substituents and the presence of copper ions, which impart distinct chemical and physical properties.

Properties

CAS No.

85631-95-4

Molecular Formula

C21H21CuN3Na3O16S4+3

Molecular Weight

832.2 g/mol

IUPAC Name

trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-methoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid;copper

InChI

InChI=1S/C21H21N3O16S4.Cu.3Na/c1-10(25)22-14-7-12(42(30,31)32)5-11-6-18(43(33,34)35)20(21(27)19(11)14)24-23-13-8-16(39-2)17(9-15(13)26)41(28,29)4-3-40-44(36,37)38;;;;/h5-9,26-27H,3-4H2,1-2H3,(H,22,25)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;;/q;;3*+1

InChI Key

QPVFSSZVADQRNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu]

Origin of Product

United States

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